DOTA-tri(α-cumyl Ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

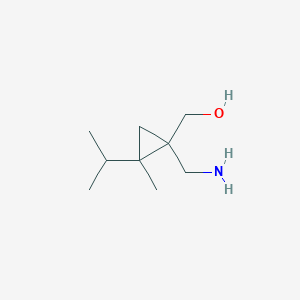

DOTA-tri(α-cumyl Ester) is a chemical compound with the molecular formula C43H58N4O8 and a molecular weight of 758.943 . It is used as a reactant/reagent in the synthetic preparation of DOTA-tris(methylphenylethyl) ester, which is a bifunctional prochelator for the preparation of DOTA-peptide conjugates.

Synthesis Analysis

The synthesis of DOTA-tri(α-cumyl Ester) involves the use of solid-phase synthesis methods . The DOTA chelator is prepared from a cyclen precursor on solid-phase and is then linked to peptides . This method is considered efficient and cost-effective, and it facilitates the rapid, high-purity preparation of DOTA-linked peptides for imaging and therapy .Molecular Structure Analysis

The molecular structure of DOTA-tri(α-cumyl Ester) includes a central 12-membered tetraaza ring, which contains four nitrogen atoms . The compound also contains three α-cumyl ester groups attached to the DOTA core .Chemical Reactions Analysis

The chemical reactions involving DOTA-tri(α-cumyl Ester) primarily involve its use as a reactant in the synthesis of DOTA-peptide conjugates. The DOTA chelator, prepared from a cyclen precursor on solid-phase, is linked to peptides and then radiolabeled with 68 Ga .Physical and Chemical Properties Analysis

DOTA-tri(α-cumyl Ester) has a molecular weight of 758.943 and an accurate mass of 758.425 . Its molecular formula is C43H58N4O8 .Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis of DOTA Monoamides : DOTA tris(phenylmethyl) ester, a derivative of DOTA, is synthesized for creating DOTA monoamide gadolinium complexes. These complexes are used in mixed micelles as MRI contrast agents (Anelli et al., 2001).

Facile Synthesis for Lanthanide Ion Chelation : DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, is synthesized for improved targeting specificity, intracellular delivery, and bio-compatibility in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

Improved Syntheses for Multiple Derivatives : Research on DOTA derivatives like tris-tBu-DOTA, tris-benzyl-DOTA, and thiol-DOTA demonstrates their applicability in multimerization reactions with PAMAM dendrimers, impacting cancer diagnosis and therapy (Wängler et al., 2008).

Imaging and Therapy

Peptide Conjugates for Molecular Imaging : DOTA-tris(OPp ester) is used in the synthesis of DOTA-peptide conjugates for molecular imaging and therapy with radionuclides, highlighting its importance in clinical applications (Jamous, Haberkorn, & Mier, 2012).

Protein Functionalization for Diagnostic Imaging : DOTA esters are utilized for the functionalization of proteins, demonstrating their use in diagnostic imaging and the development of high-yield conjugation methods (Mier et al., 2005).

Solid-phase Synthesis of DOTA-functionalized Peptides : Research on solid-phase synthesis compatible DOTA-tris-(t-Bu ester) explores new methods for the preparation of metal chelating agents, advancing the development of molecular imaging agents (Okarvi & Aljammaz, 2019).

Modification of Proteins with DOTA for Imaging : A water-soluble method for attaching DOTA to proteins significantly improves the specific activity and stability of radiolabeled immunoconjugates, impacting imaging techniques (Lewis, Raubitschek, & Shively, 1994).

Mécanisme D'action

The mechanism of action of DOTA-tri(α-cumyl Ester) is primarily related to its role as a chelating agent. DOTA is one of the most widely used macrocyclic ligands for the development of new metal-based imaging and therapeutic agents due to its ability to form stable and inert complexes under physiological conditions .

Orientations Futures

The future directions for DOTA-tri(α-cumyl Ester) involve its use in the development of new metal-based imaging and therapeutic agents . The synthetic methodology described allows versatile, site-specific introduction of DOTA into peptides, which can facilitate the development of DOTA-linked molecular imaging and therapy agents for clinical translation .

Propriétés

Numéro CAS |

1412494-57-5 |

|---|---|

Formule moléculaire |

C₄₃H₅₈N₄O₈ |

Poids moléculaire |

758.94 |

Synonymes |

1,4,7-Tris(1-methyl-1-phenylethyl) 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)